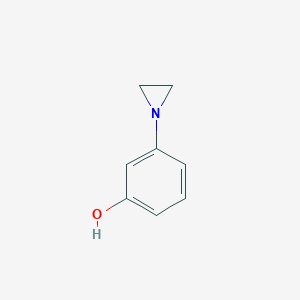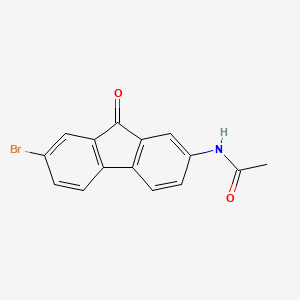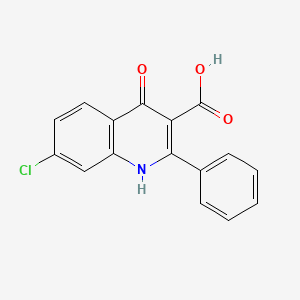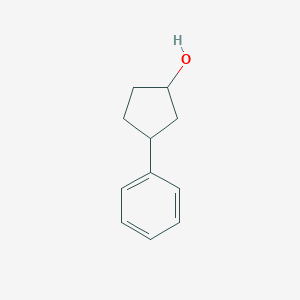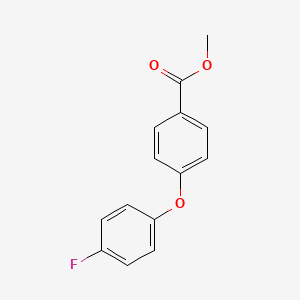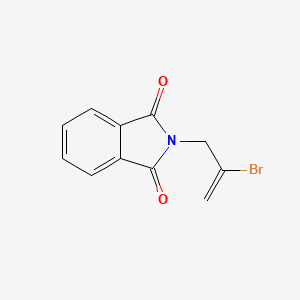
2-(2-Bromoallyl)isoindoline-1,3-dione
Übersicht
Beschreibung
The compound “2-(2-Bromoallyl)isoindoline-1,3-dione” is an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . It contains three crystallographically independent molecules .
Synthesis Analysis
The synthesis of N-isoindoline-1,3-dione heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .Molecular Structure Analysis
The asymmetric unit of the title compound, C10H8BrNO2, contains three crystallographically independent molecules . Two of the N—C—C—Br side chains adopt anti conformations [torsion angles = −179.8 (5) and −179.4 (4)°] and the other is gauche [−66.5 (6)°] .Chemical Reactions Analysis
N-isoindoline-1,3-diones heterocycles have emerged as a prominent class of compounds due to their diverse chemical reactivity and promising applications . The reactivity of N-isoindoline-1,3-diones and their potential applications in different fields are explored .Physical And Chemical Properties Analysis
The asymmetric unit of the title compound, C10H8BrNO2, contains three crystallographically independent molecules . The crystal structure features short Br…O [3.162 (5)Å] contacts, C—H…O hydrogen bonds and numerous π–π stacking interactions [centroid–centroid separations = 3.517 (4)–3.950 (4)Å] .Wissenschaftliche Forschungsanwendungen
Antimicrobial Studies
- Synthesis and Antimicrobial Activity : Ghabbour et al. (2016) synthesized a compound related to 2-(2-Bromoallyl)isoindoline-1,3-dione and evaluated its antimicrobial activities. The compound exhibited moderate activity against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).
- Synthesis and Characterization for Antimicrobial Application : Sabastiyan and Suvaikin (2012) synthesized a derivative and its metal complexes, studying their antimicrobial activity, which was found to be significant (Sabastiyan & Suvaikin, 2012).
Cancer Research
- Evaluation as Anticancer Agents : A study by Radwan et al. (2020) on isoindoline-1,3-dione derivatives revealed potential inhibitory effects on the viability of blood cancer cells (Radwan et al., 2020).
Computational and Structural Studies
- Computational Analysis : Özdemir Tarı and Demirtaş (2022) performed a computational chemistry analysis on a similar molecule, providing insights into the structural properties of such compounds (Özdemir Tarı & Demirtaş, 2022).
- Crystal and Molecular Structure Analysis : The work by Duru et al. (2018) involved synthesizing and characterizing 2-(4-ethoxyphenyl)isoindoline-1,3-dione, focusing on its crystal structure (Duru et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
The aim of future research is to give a broad picture of recent scientific research on the synthesis of isoindolines-1,3-diones molecules . The paper emphasizes the importance of understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents . Additionally, the review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .
Eigenschaften
IUPAC Name |
2-(2-bromoprop-2-enyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-7(12)6-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIRTORSRBLZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C(=O)C2=CC=CC=C2C1=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-4-nitro-[2]naphthoic acid](/img/structure/B3268889.png)



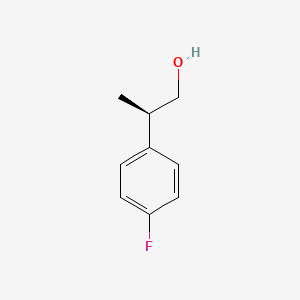
![3-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B3268909.png)

![Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate](/img/structure/B3268927.png)
